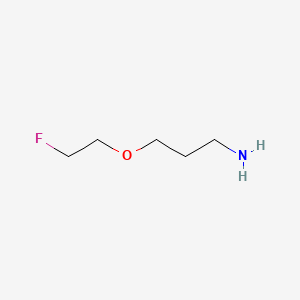

3-(2-Fluoroethoxy)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO/c6-2-5-8-4-1-3-7/h1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTGUVPCABEGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208018 | |

| Record name | Propylamine, 3-(2'-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-00-0 | |

| Record name | Propylamine, 3-(2'-fluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 3-(2'-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-(2-Fluoroethoxy)propan-1-amine as a Functional Building Block

Executive Summary

3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0 [Vendor Attributed]; Precursor CAS: 353-18-4) is a specialized heterobifunctional building block increasingly utilized in medicinal chemistry and radiopharmaceutical development. Characterized by a primary amine terminus and a fluorinated ether tail, this molecule serves as a critical linker in Proteolysis Targeting Chimeras (PROTACs) and as a non-radioactive reference standard ("cold standard") for Fluorine-18 Positron Emission Tomography (PET) tracers.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and strategic applications in modern drug development.

Chemical Identity & Structural Analysis[1]

The molecule consists of a propyl amine chain linked to a fluoroethyl group via an ether oxygen. This specific architecture imparts unique electronic and steric properties compared to non-fluorinated analogs.

Nomenclature & Identifiers[2]

| Property | Details |

| IUPAC Name | 3-(2-Fluoroethoxy)propan-1-amine |

| Common Names | 3-(2-Fluoroethoxy)propylamine; 1-Amino-3-(2-fluoroethoxy)propane |

| CAS Number | 593-00-0 (Note: Vendor attributed; verify against specific lot.[1][][3][4] Precursor Nitrile: 353-18-4) |

| Molecular Formula | C₅H₁₂FNO |

| Molecular Weight | 121.15 g/mol |

| SMILES | C(CN)COCCF |

| InChI Key | QFTGUVPCABEGDA-UHFFFAOYSA-N |

Functional Group Analysis[5]

-

Primary Amine (-NH₂): Acts as a nucleophilic handle for conjugation with carboxylic acids, activated esters (NHS), or isothiocyanates. It typically exhibits a pKa of ~9.6–9.8, making it protonated at physiological pH.

-

Ether Linkage (-O-): Provides rotational flexibility (rotatable bonds), crucial for PROTAC linkers to allow the formation of the ternary complex (Target-PROTAC-E3 Ligase). It also acts as a weak hydrogen bond acceptor.

-

Alkyl Fluoride (-CH₂F): The terminal fluorine atom serves as a bioisostere for a hydroxyl or methyl group but with altered electronics. The C-F bond is highly stable (approx. 110 kcal/mol) and resistant to metabolic oxidation (e.g., by cytochrome P450), blocking the "soft spot" often found at alkyl termini.

Physicochemical Properties[3][5]

The following data summarizes the core physical characteristics relevant to handling and experimental design.

| Property | Value / Range | Experimental Context |

| Physical State | Colorless to pale yellow liquid | Standard conditions (25°C, 1 atm) |

| Boiling Point | 160–170 °C | @ 760 mmHg (Predicted/Lit.)[1] |

| Density | 0.957 ± 0.06 g/cm³ | Relevant for volumetric dosing |

| pKa (Conjugate Acid) | 9.66 ± 0.10 | Determines buffer compatibility |

| LogP | ~0.2 to 0.5 | Moderate lipophilicity; water soluble |

| Flash Point | ~56.8 °C | Combustible; requires proper ventilation |

| Solubility | High in Water, DMSO, MeOH, DCM | Versatile for organic synthesis |

Synthesis & Manufacturing Routes

The synthesis of 3-(2-Fluoroethoxy)propan-1-amine typically follows a two-step industrial route starting from 2-fluoroethanol. This pathway is preferred for its scalability and the availability of precursors.

Validated Synthetic Workflow

-

Michael Addition (Cyanoethylation):

-

Reagents: 2-Fluoroethanol + Acrylonitrile.

-

Catalyst: Strong base (e.g., Triton B or NaOH).

-

Intermediate: 3-(2-Fluoroethoxy)propanenitrile (CAS: 353-18-4).[5]

-

Mechanism: The alkoxide of 2-fluoroethanol attacks the

-carbon of acrylonitrile.

-

-

Nitrile Reduction:

Synthetic Logic Diagram

Figure 1: Two-step industrial synthesis route via cyanoethylation and reduction.

Applications in Drug Discovery & Development[2]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge but a determinant of physicochemical properties (solubility, permeability) and degradation efficiency (cooperativity).

-

Why 3-(2-Fluoroethoxy)propan-1-amine?

-

Bioisostere: The fluoroethoxy group mimics a standard PEG (polyethylene glycol) unit but with higher lipophilicity, potentially improving cell permeability.

-

Metabolic Stability: The terminal fluorine blocks metabolic dealkylation, a common clearance pathway for standard alkyl ethers.

-

Rigidity/Conformation: The gauche effect associated with the C-F bond can induce specific conformational preferences different from pure PEG chains, potentially optimizing the orientation of the Warhead and E3 Ligase ligand.

-

PET Imaging Reference Standard

For radiopharmaceuticals labeled with Fluorine-18 (

-

Role: "Cold Standard".

-

Workflow: When synthesizing an

F-labeled tracer (e.g.,

Application Logic Diagram

Figure 2: Strategic utility in PROTAC linker systems and PET tracer validation.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to ~150°C; however, distillation should be performed under vacuum to prevent degradation.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for coupling). Absorbs CO₂ from air (carbamate formation); store under inert gas (Argon/Nitrogen).

Safety Protocols (SDS Summary)

-

Hazards: Causes severe skin burns and eye damage (Category 1B). Harmful if swallowed.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.

-

First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or water.

References

-

Chemical Identity & Properties : National Center for Biotechnology Information (2026). PubChem Compound Summary for C5H12FNO. Retrieved from .

-

Synthesis Precursor : CymitQuimica (2025). 3-(2-Fluoroethoxy)Propanenitrile (CAS 353-18-4) Product Data.[5] Retrieved from .

-

PROTAC Applications : Theranostics (2021). "A novel small-molecule PROTAC selectively promotes tau clearance." (Discusses linker design principles). Retrieved from .

-

Vendor Data : BOC Sciences (2026). 3-(2-Fluoroethoxy)propan-1-amine Product Specifications. Retrieved from .

-

General Synthesis of Alkoxyamines : Chemistry LibreTexts (2025). "Synthesis of Amines: Reduction of Nitriles."[8] Retrieved from .

Sources

Advanced Characterization and Synthetic Integration of 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0)

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven methodology for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) serves as a critical bifunctional building block, featuring a highly reactive primary amine tethered to a flexible, metabolically stable fluoroethoxy ether chain[1],[].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic physicochemical data. We will deconstruct the molecular weight and formula of this compound, analyze the causality behind its structural design, and provide a self-validating experimental protocol for its integration into target active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

The molecular formula of 3-(2-Fluoroethoxy)propan-1-amine is C₅H₁₂FNO [1],[3]. Understanding its exact mass and physical properties is paramount for downstream analytical validation (such as High-Resolution Mass Spectrometry, HRMS) and reaction engineering.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties required for laboratory handling and analytical characterization[3],[4]:

| Property | Value | Scientific Implication / Causality |

| IUPAC Name | 3-(2-fluoroethoxy)propan-1-amine | Standardized nomenclature for regulatory filings. |

| CAS Number | 593-00-0 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₅H₁₂FNO | Indicates a high degree of saturation, ensuring chain flexibility[3]. |

| Molecular Weight | 121.15 g/mol | Crucial for stoichiometric calculations in coupling reactions[4]. |

| Exact Mass | 121.090 g/mol | Target value for HRMS (ESI+) validation: [M+H]⁺ = 122.098 m/z[4]. |

| Boiling Point | 170.3 °C (at 760 mmHg) | Elevated BP due to hydrogen bonding from the primary amine and ether oxygen[3]. |

| Density | 0.957 g/cm³ | Higher than standard aliphatic amines due to the heavy fluorine atom[3]. |

| Topological Polar Surface Area | 35.3 Ų | Ideal for membrane permeability; falls well within the Lipinski Rule of 5 limits[4]. |

Mechanistic Advantages in Drug Design

Why choose a 2-fluoroethoxy linker over a standard alkyl or methoxy chain? The causality lies in the unique stereoelectronic properties of the fluorine atom.

-

Metabolic Stability: Aliphatic chains are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. The strong C-F bond (approx. 105 kcal/mol) resists oxidative cleavage, significantly extending the biological half-life of the conjugated drug[].

-

Amine pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom subtly lowers the basicity (pKa) of the distant primary amine. This prevents the compound from being permanently trapped in an ionized state at physiological pH, thereby enhancing passive membrane permeability.

-

Lipophilic Balance: While the ether oxygen provides a hydrogen-bond acceptor to maintain aqueous solubility, the fluorine atom increases lipophilicity, creating a perfectly balanced amphiphilic linker[1].

Fig 1. Structural causality of 3-(2-Fluoroethoxy)propan-1-amine in pharmacokinetic modulation.

Self-Validating Experimental Protocol: Amide Coupling Integration

To utilize 3-(2-Fluoroethoxy)propan-1-amine effectively, researchers typically conjugate it to a carboxylic acid-containing API scaffold. The following protocol is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to guarantee structural integrity.

Causality Behind Reagent Selection:

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) instead of standard EDC/NHS. Why? HATU dramatically accelerates the formation of the active ester. This minimizes the time the free amine spends in a basic environment, preventing potential side reactions such as ether cleavage or trace defluorination.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid API (1.0 eq) and 3-(2-Fluoroethoxy)propan-1-amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Causality: DIPEA neutralizes any hydrochloride salts and establishes the basic environment required for coupling without acting as a nucleophile.

-

Activation & Coupling: Add HATU (1.2 eq) in one portion at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the disappearance of the starting acid and the emergence of the product mass (Target Mass + 121.15 Da - 18.02 Da for water loss).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/Methanol).

Fig 2. Self-validating experimental workflow for the amide coupling of the fluorinated amine.

Analytical Validation System

A protocol is only as reliable as its validation. After synthesizing your fluoroethoxy-conjugated API, you must prove that the C-F bond survived the reaction conditions.

-

¹⁹F NMR Spectroscopy: This is the ultimate self-validating checkpoint. Run a ¹⁹F NMR (typically decoupled from ¹H). You should observe a distinct, sharp multiplet (or triplet of triplets depending on coupling) around -220 to -225 ppm (referenced to CFCl₃). The presence of this peak definitively proves the fluoroethoxy group is intact.

-

¹H NMR Spectroscopy: Look for the characteristic highly deshielded doublet of multiplets around 4.40 - 4.60 ppm , corresponding to the -CH₂- protons directly adjacent to the highly electronegative fluorine atom.

-

HRMS (ESI-TOF): Confirm the exact mass addition. The incorporation of the C₅H₁₁FNO moiety (after the loss of a proton during amide bond formation) will add exactly 104.085 Da to your parent carboxylic acid scaffold.

By adhering to these rigorous structural rationales and self-validating workflows, researchers can confidently leverage 3-(2-Fluoroethoxy)propan-1-amine to drive the next generation of metabolically robust therapeutics.

References

-

LookChem . Cas 593-00-0, 3-(2-Fluoroethoxy)propylamine - Chemical Properties and Safety Data. Retrieved from [Link]

-

National Institutes of Health (NIH) / PubChem . N-benzyl-3-(2-fluoroethoxy)propan-1-amine (CID 114783076). Retrieved from [Link]

Sources

Solubility and Partitioning Dynamics of 3-(2-Fluoroethoxy)propan-1-amine: A Technical Guide for Medicinal Chemistry

Executive Summary

3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0) is a highly versatile fluorinated aliphatic amine intermediate widely utilized in medicinal chemistry and agrochemical synthesis[]. The incorporation of a fluoroethoxy motif is a well-established bioisosteric strategy used to modulate basicity, enhance metabolic stability, and fine-tune lipophilicity for improved pharmacokinetics[]. Typically presenting as a colorless to pale yellow liquid or solid, this compound exhibits a unique solubility profile driven by its polar functional groups[3]. Understanding its precise solubility behavior across aqueous and organic media is critical for optimizing reaction conditions, liquid-liquid extraction (LLE) workflows, and downstream pharmacokinetic profiling.

Physicochemical Profiling & Structural Causality

The solubility and partitioning behavior of 3-(2-fluoroethoxy)propan-1-amine is governed by the synergistic effects of three distinct structural features:

-

Primary Amine (-NH₂) : Confers basicity to the molecule. At physiological pH (7.4), the amine is predominantly protonated (ammonium cation), which drives ion-dipole interactions with water, ensuring high aqueous solubility.

-

Ether Linkage (-O-) : Acts as a strong hydrogen-bond acceptor, significantly enhancing solubility in polar protic and aprotic organic solvents.

-

Terminal Fluoroethyl Group (-CH₂CH₂F) : The highly electronegative fluorine atom creates a strong local dipole. While it decreases overall hydrogen-bond donor capacity compared to an alcohol analog, it increases lipophilicity and influences biological activity[4]. This structural tweak facilitates partitioning into moderately polar organic solvents like dichloromethane (DCM) without completely sacrificing aqueous solubility.

Quantitative Data Summary

Table 1: Key Physicochemical Parameters and Solvation Impact

| Parameter | Value / Description | Impact on Solubility Dynamics |

| Molecular Formula | C₅H₁₂FNO | Low molecular weight (121.15 g/mol ) promotes rapid general solvation[]. |

| SMILES | C(CN)COCCF | Linear, flexible aliphatic backbone allows optimal solvent cavity formation[3]. |

| Estimated pKₐ | ~9.8 – 10.2 | Highly water-soluble at acidic to neutral pH due to ionization. |

| Estimated LogP | ~ -0.1 to 0.3 | Amphiphilic nature; balances aqueous miscibility and organic partitioning. |

Visualizing the Solvation Logic

Figure 1: Structural determinants influencing the solubility of 3-(2-fluoroethoxy)propan-1-amine.

Comparative Solubility: Water vs. Organic Solvents

The compound exhibits a highly pH-dependent solubility profile in water and varying degrees of solvation in organic media based on solvent polarity and hydrogen-bonding capacity.

Aqueous Solubility Dynamics

In aqueous solutions at pH < 9, the molecule exists almost entirely as an ammonium cation. This ion-dipole interaction with water renders it freely soluble (>100 mg/mL). However, as the pH approaches or exceeds its pKₐ (pH > 10), the molecule reverts to its neutral free-base form. This deprotonation slightly reduces aqueous solubility and acts as the thermodynamic driver for partitioning into organic phases during basic workups.

Organic Solvent Solubility Matrix

-

Polar Protic (Methanol, Ethanol) : Freely soluble. The solvents can both donate and accept hydrogen bonds with the amine and ether oxygen, creating a highly stable solvation shell.

-

Polar Aprotic (Acetonitrile, DMF, DMSO) : Highly soluble. These serve as excellent media for Sₙ2 or amidation reactions involving this intermediate.

-

Halogenated / Moderately Polar (DCM, Chloroform, Ethyl Acetate) : Soluble. The free-base form partitions well into these solvents. The fluoroethoxy group enhances this partitioning compared to non-fluorinated analogs, which is crucial for liquid-liquid extraction (LLE).

-

Non-Polar (Hexanes, Heptane) : Poorly soluble. The high polarity of the ether and primary amine groups prevents significant solvation in strictly non-polar hydrocarbons, making hexanes an excellent anti-solvent for precipitation or crystallization.

Experimental Methodology: Determining Partition Coefficient (LogD)

To empirically validate the solubility and partitioning of 3-(2-fluoroethoxy)propan-1-amine for drug development, the Shake-Flask Method coupled with LC-MS/MS is the industry standard. This protocol is a self-validating system: by measuring both phases, mass balance can be confirmed, ensuring no compound is lost to precipitation or glass-binding.

Step-by-Step Protocol: Shake-Flask LogD₇.₄ Determination

-

Stock Preparation : Prepare a 10 mM stock solution of 3-(2-fluoroethoxy)propan-1-amine in LC-MS grade DMSO.

-

Solvent Saturation : Pre-equilibrate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Separate the phases to ensure mutual saturation.

-

Spiking : Add 10 µL of the compound stock to a glass vial containing exactly 1 mL of the saturated octanol and 1 mL of the saturated PBS.

-

Thermodynamic Equilibration : Cap the vial tightly and agitate on a mechanical shaker at 300 rpm for 60 minutes at 25°C.

-

Phase Separation : Centrifuge the vial at 3,000 × g for 10 minutes to break any micro-emulsions and achieve a sharp, visible phase boundary.

-

Sampling & Dilution : Carefully extract 50 µL aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately in 50% acetonitrile/water to fit the linear dynamic range of the mass spectrometer.

-

Quantification : Analyze both phases using LC-MS/MS (ESI+ mode, monitoring the [M+H]⁺ ion).

-

Calculation : Calculate the Distribution Coefficient using the formula: LogD = Log10(Peak Area_Octanol / Peak Area_PBS).

Figure 2: Shake-flask methodology workflow for determining LogD via LC-MS/MS quantification.

Implications in Drug Design

The strategic use of 3-(2-fluoroethoxy)propan-1-amine in drug design is primarily driven by the "fluorine effect." Replacing a standard alkyl ether or alcohol with a fluoroethoxy group dramatically alters the solvation shell. The highly electronegative fluorine atom reduces the basicity of the adjacent amine slightly via inductive electron withdrawal. This subtle shift can improve oral bioavailability by increasing the fraction of un-ionized drug in the gastrointestinal tract. Furthermore, its unique solubility profile—highly soluble in both aqueous buffers and polar organics—makes it an ideal, easy-to-handle building block for synthesizing PROTACs, Antibody-Drug Conjugates (ADCs), and CNS-penetrant small molecules where precise lipophilicity control is paramount[].

References

-

PubChem - National Center for Biotechnology Information. "N-benzyl-3-(2-fluoroethoxy)propan-1-amine (Related Compound Data)." URL:[Link]

-

OECD iLibrary. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

Structural and Physicochemical Profiling of 3-(2-Fluoroethoxy)propan-1-amine: A Technical Guide for Advanced Synthetic Applications

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorinated motifs is a proven methodology for modulating pharmacokinetics, metabolic stability, and lipophilicity. 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) represents a highly versatile aliphatic amine building block. Characterized by a primary amine, an ether linkage, and a terminal fluoro-substitution, this molecule offers unique physicochemical properties that make it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.

This whitepaper provides an in-depth analysis of the physical characteristics, thermodynamic properties (specifically its boiling point), and standard operating procedures for utilizing 3-(2-Fluoroethoxy)propan-1-amine in synthetic workflows.

Structural Causality and Physicochemical Properties

The physical behavior of 3-(2-Fluoroethoxy)propan-1-amine is entirely dictated by its functional group triad: the terminal amine (–NH₂), the central ether oxygen (–O–), and the terminal fluorine atom (–F).

Thermodynamic Profile: Decoding the Boiling Point

The compound exhibits a notably high boiling point of 170.3 °C at 760 mmHg relative to its low molecular weight (121.15 g/mol ) [1]. This thermal requirement is driven by a combination of strong intermolecular forces:

-

Hydrogen Bonding: The primary amine acts as both a robust hydrogen bond donor (two protons) and acceptor (nitrogen lone pair). The ether oxygen serves as an additional hydrogen bond acceptor, creating a dense network of intermolecular hydrogen bonds in the liquid phase.

-

Dipole-Dipole Interactions: The highly electronegative fluorine atom polarizes the terminal C–F bond, inducing a strong permanent dipole moment. This dipole interacts with adjacent molecules, further increasing the cohesive energy of the liquid.

-

Causality in Handling: Because of these strong intermolecular forces, the compound remains a stable liquid at room temperature, which simplifies volumetric dispensing during synthesis compared to highly volatile lower-chain amines.

Quantitative Data Summary

The following table synthesizes the verified physical and chemical properties of 3-(2-Fluoroethoxy)propan-1-amine, establishing the baseline parameters required for safe handling and reaction design [2, 3].

| Property | Value | Scientific Implication |

| CAS Number | 593-00-0 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₅H₁₂FNO | Indicates a high heteroatom-to-carbon ratio. |

| Molecular Weight | 121.15 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| Boiling Point | 170.3 °C (at 760 mmHg) | Requires high-vacuum conditions for distillation/purification. |

| Density | 0.957 g/cm³ | Slightly less dense than water; relevant for biphasic extractions. |

| Flash Point | 56.8 °C | Classifies as a combustible liquid; requires inert atmosphere handling. |

| Vapor Pressure | 1.48 mmHg (at 25 °C) | Low volatility at ambient temperature, minimizing inhalation risk. |

| Refractive Index | 1.399 | Useful for rapid purity assessment via refractometry. |

| Appearance | Colorless to pale yellow liquid | Color shifts to yellow may indicate amine oxidation over time. |

| Solubility | Soluble in water & polar solvents | High aqueous solubility necessitates careful organic extraction protocols. |

Application in Medicinal Chemistry: The Fluorine Advantage

The inclusion of the 2-fluoroethoxy moiety is not merely structural; it is a calculated pharmacokinetic enhancement. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups. When 3-(2-Fluoroethoxy)propan-1-amine is conjugated to a drug scaffold (e.g., via amide or secondary amine linkages), it achieves three goals:

-

Metabolic Shielding: The strong C–F bond resists cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.

-

Lipophilicity Tuning: The fluorine atom increases the overall lipophilicity (LogP) of the ethoxy chain, enhancing cellular membrane permeability without adding excessive steric bulk.

-

Target Binding: The electronegative fluorine can participate in multipolar interactions with target protein backbones, increasing binding affinity.

Experimental Methodology: Standardized Amide Coupling

Step-by-Step Protocol

Step 1: Substrate Preparation & Activation

-

Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: Anhydrous DMF prevents the competitive hydrolysis of the activated ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid reaction with HATU to form the highly reactive OAt-ester intermediate.

-

Validation Checkpoint 1: Stir for 15 minutes at room temperature. Perform a Thin-Layer Chromatography (TLC) check. The disappearance of the baseline carboxylic acid spot confirms complete activation.

Step 2: Nucleophilic Addition

-

Action: Introduce 3-(2-Fluoroethoxy)propan-1-amine (1.1 eq) dropwise to the activated mixture.

-

Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack. Using a slight excess (1.1 eq) ensures complete conversion of the valuable activated acid while minimizing the difficulty of removing unreacted amine later.

Step 3: Reaction Monitoring

-

Action: Stir the reaction at room temperature for 2 hours under a nitrogen atmosphere.

-

Validation Checkpoint 2: Aliquot 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The system is self-validating when the mass of the OAt-ester disappears and the target product mass (

) dominates the chromatogram.

Step 4: Orthogonal Quench and Extraction

-

Action: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (2x), and brine (1x).

-

Causality: This is a chemically logical purification loop. The basic NaHCO₃ wash neutralizes and removes acidic byproducts (HOAt) and unreacted starting acid. The acidic 1M HCl wash protonates any unreacted 3-(2-Fluoroethoxy)propan-1-amine, pulling it into the aqueous phase.

Step 5: Final Isolation

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the final structure using ¹H-NMR and ¹⁹F-NMR.

-

Validation Checkpoint 3: ¹⁹F-NMR must show a distinct multiplet (typically around -220 to -225 ppm, depending on the solvent), orthogonally proving the fluoroethoxy tail survived the reaction conditions intact.

Workflow Visualization

Caption: Workflow for amide coupling using 3-(2-Fluoroethoxy)propan-1-amine with orthogonal validation.

Safety, Storage, and Handling Directives

Given its flash point of 56.8 °C, 3-(2-Fluoroethoxy)propan-1-amine is classified as a combustible liquid [2].

-

Storage: Must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen) in a cool, well-ventilated flammables cabinet. Amines are prone to absorbing atmospheric carbon dioxide to form carbamate salts; inert storage prevents this degradation.

-

PPE: Handling requires standard chemical-resistant gloves (Nitrile, minimum 0.4mm thickness due to the solvent-like nature of the compound), safety goggles, and a flame-resistant lab coat.

-

Environmental Controls: All transfers and reactions must be conducted inside a certified chemical fume hood to mitigate inhalation risks associated with its vapor pressure (1.48 mmHg) [3].

Conclusion

3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) is a highly specialized building block that bridges the gap between simple aliphatic amines and complex fluorinated pharmacophores. Its elevated boiling point (170.3 °C) and specific density (0.957 g/cm³) are direct consequences of its hydrogen-bonding capacity and the strong dipole moment of the fluoroethoxy group. By adhering to the causality-driven, self-validating synthetic protocols outlined in this guide, researchers can reliably leverage this compound to enhance the pharmacokinetic profiles of next-generation therapeutics.

References

-

LookChem. "Cas 593-00-0, 3-(2-Fluoroethoxy)propylamine". Retrieved from: [Link]

Safety Data Sheet (SDS) and hazards for 3-(2-Fluoroethoxy)propan-1-amine

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazards of 3-(2-Fluoroethoxy)propan-1-amine

Introduction: A Profile of 3-(2-Fluoroethoxy)propan-1-amine

3-(2-Fluoroethoxy)propan-1-amine (CAS Number: 593-00-0) is a fluorinated aliphatic amine that serves as a valuable intermediate in medicinal chemistry and agrochemical research.[] Its structure, which combines a flexible propylamine backbone with a fluoroethoxy group, makes it a key building block for introducing fluorine into larger molecules to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[2] This guide provides a comprehensive analysis of the known safety data and potential hazards associated with this compound, offering a Senior Application Scientist's perspective on risk assessment and safe handling protocols for researchers and drug development professionals. While some official hazard data is limited, a thorough understanding of its chemical properties allows for the development of robust safety procedures.

Section 1: Physicochemical Characteristics and Reactivity

Understanding the physical and chemical properties of a compound is the foundation of a sound risk assessment. The data available for 3-(2-Fluoroethoxy)propan-1-amine points to a combustible liquid with characteristics typical of primary amines.

Table 1: Physicochemical Data for 3-(2-Fluoroethoxy)propan-1-amine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂FNO | [][2][3][4] |

| Molecular Weight | 121.15 g/mol | [][3][4] |

| CAS Number | 593-00-0 | [4][5] |

| Boiling Point | 160-170.3 °C at 760 mmHg | [3][4][5] |

| Density | 0.957 g/cm³ (Predicted/Reported) | [3][4] |

| Flash Point | 56.8 °C | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Soluble in polar solvents | [2] |

The presence of a primary amine group confers basic properties, making it incompatible with strong acids and oxidizing agents.[2][6][7] The nitrogen-hydrogen bonds allow for intermolecular hydrogen bonding, resulting in a higher boiling point compared to alkanes of similar molecular weight.[8] Its flash point of 56.8 °C indicates that it is a combustible liquid, capable of forming flammable vapor/air mixtures when heated.[3]

Section 2: Hazard Identification and Classification

A critical observation from available Safety Data Sheets is the lack of a harmonized GHS classification.[5] This absence of comprehensive data necessitates a cautious approach, where potential hazards are inferred from the compound's functional groups and data from analogous substances.

-

Corrosivity and Irritation: Aliphatic amines are well-documented as being corrosive and irritants.[9] Direct contact with 3-(2-Fluoroethoxy)propan-1-amine should be assumed to cause severe skin burns and serious eye damage.[10][11][12] Vapors may also be corrosive to the respiratory tract.[9]

-

Flammability: With a flash point below 93°C, it is classified as a combustible liquid.[3] Vapors are likely heavier than air and may travel to a source of ignition and flash back.[11]

-

Toxicity: While specific LD50 or LC50 data is not available, related amines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[10][11][13][14] The toxicological properties of this specific compound have not been thoroughly investigated, and it must be handled as a substance of unknown toxicity with high potential for harm.[14]

Section 3: Risk Assessment Workflow for Compounds with Limited Data

For specialized research chemicals like 3-(2-Fluoroethoxy)propan-1-amine, a complete SDS is often not available. The following workflow illustrates a systematic process for establishing safe handling procedures based on available information and chemical principles.

Caption: Emergency response workflow for a chemical spill.

Section 7: Fire and Explosion Hazards

This compound is a combustible liquid that presents a significant fire risk if handled improperly.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [5]A solid stream of water may spread the fire. [9]* Specific Hazards: Vapors can form explosive mixtures with air. [9]During combustion, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide, and potentially hydrogen fluoride (HF). [9][11]* Fire-Fighting Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing. [5][9]Use a water spray or fog to cool fire-exposed containers and minimize the risk of rupture. [9]

Conclusion

3-(2-Fluoroethoxy)propan-1-amine is a valuable research tool that must be handled with a high degree of caution. The absence of a complete, harmonized safety profile requires that researchers and scientists treat it as a potentially corrosive, toxic, and combustible substance. By implementing robust engineering controls, mandating appropriate PPE, and adhering to strict handling and emergency protocols, the risks associated with this compound can be effectively managed. The guiding principle must always be to minimize all routes of potential exposure.

References

-

MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. (2006). Tri-iso. [Link]

-

Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD. [Link]

-

Safety Data Sheet - 50% v/v Jeffamine® M-600® pH 7.0. (2020). Hampton Research. [Link]

-

3-(2-Aminoethoxy)propylamine. (2023). PubChem. [Link]

-

Physical Properties of Amines. (2024). Chemistry LibreTexts. [Link]

-

Safety Data Sheet Fluoro-K™ Fire Suppression Clean Agent. (2024). Kidde Fire Systems. [Link]

Sources

- 2. CAS 593-00-0: 3-(2-fluoroethoxy)propan-1-amine [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 3-(2-Fluoroethoxy)propylamine | 593-00-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tri-iso.com [tri-iso.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemscene.com [chemscene.com]

- 14. hamptonresearch.com [hamptonresearch.com]

Technical Guide: Stability of Terminal Fluorine Groups in 3-(2-Fluoroethoxy)propan-1-amine

Part 1: Executive Summary & Chemical Architecture

The Terminal Fluorine Paradox

In drug development, the introduction of a terminal fluorine atom—specifically in the 2-fluoroethyl ether motif found in 3-(2-Fluoroethoxy)propan-1-amine—is a double-edged sword. While fluorine is often employed to block metabolic "soft spots" (preventing oxidation at the

This guide provides a rigorous analysis of the stability profile of 3-(2-Fluoroethoxy)propan-1-amine . Unlike aryl fluorides, which are metabolically robust, this aliphatic fluoroether motif is susceptible to specific degradation pathways that must be quantified during lead optimization.

Chemical Structure Analysis

-

IUPAC Name: 3-(2-Fluoroethoxy)propan-1-amine[]

-

Core Motif: Primary amine linker connected to a 2-fluoroethyl group via an ether bond.[2]

-

Critical Bond: The

bond at the terminal position. -

Bond Dissociation Energy (BDE): ~108 kcal/mol (strong), yet kinetically vulnerable to specific enzymatic attacks.

Part 2: Mechanisms of Instability

To effectively utilize this linker, one must distinguish between chemical stability (shelf-life/formulation) and metabolic stability (in vivo integrity).

Metabolic Instability: The O-Dealkylation Pathway

The primary failure mode for this motif in biological systems is oxidative O-dealkylation driven by Cytochrome P450 enzymes (CYPs). Unlike direct defluorination, the instability begins at the

Mechanism:

-

Hydroxylation: CYP450 hydroxylates the carbon

to the ether oxygen (on the fluoroethyl side). -

Hemiacetal Collapse: The resulting hemiacetal is unstable and spontaneously collapses.

-

Fragmentation: The molecule cleaves, releasing the amine linker and 2-fluoroacetaldehyde .

-

Toxicity/Defluorination: 2-Fluoroacetaldehyde is rapidly oxidized to fluoroacetate (highly toxic, disrupting the Krebs cycle) or further metabolized to release free fluoride (

), which accumulates in bone.

Chemical Stability: Nucleophilic Vulnerability

While the C-F bond is generally resistant to hydrolysis at neutral pH, the 2-fluoroethyl group is a "masked" alkylating agent.

-

Gauche Effect: The fluorine and oxygen atoms preferentially adopt a gauche conformation, creating a distinct dipole.

-

Nucleophilic Attack: Under basic conditions or in the presence of strong nucleophiles (e.g., thiols in glutathione), the terminal fluorine can be displaced via an

mechanism, particularly if the amine tail loops back to facilitate intramolecular catalysis (though less likely with a propyl spacer than an ethyl spacer).

Visualization: Degradation Pathways

Caption: Figure 1. The oxidative O-dealkylation pathway, the primary metabolic instability risk for 2-fluoroethyl ethers.

Part 3: Experimental Validation Protocols

Trustworthiness in data comes from self-validating protocols. The following methodologies are designed to quantify the specific stability risks identified above.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (

-

Preparation:

-

Test Compound:

final concentration in phosphate buffer (pH 7.4). -

System: Pooled Human Liver Microsomes (HLM) at

protein. -

Cofactor: NADPH regenerating system (essential for CYP activity).

-

-

Incubation:

-

Incubate at

in a shaking water bath. -

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

-

Quenching & Analysis:

-

Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifuge (4000 rpm, 20 min) to precipitate proteins.

-

Analytical Method: LC-MS/MS (Triple Quadrupole). Monitor the parent ion

and the specific neutral loss of 2-fluoroethanol (64 Da) or formation of 3-aminopropanol.

-

-

Data Output: Calculate

and-

Success Criterion:

min indicates acceptable stability.

-

Protocol B: Fluoride Release Assay (Defluorination Check)

Objective: Specifically measure the cleavage of the C-F bond, which LC-MS might miss if the fluoride ion is lost to the solvent.

-

Setup:

-

Incubate compound (

) with HLM or Hepatocytes for 120 min.

-

-

Detection:

-

Use a Fluoride Ion-Selective Electrode (ISE) or 19F-NMR .

-

ISE Method: Adjust pH to 5.5 using TISAB (Total Ionic Strength Adjustment Buffer) to liberate sequestered fluoride. Measure potential (mV) against a NaF standard curve.

-

NMR Method: Add an internal standard (e.g., trifluoroacetic acid) and acquire proton-decoupled 19F spectra. Look for the appearance of the free fluoride peak at -119 ppm.

-

-

Validation:

-

Positive Control: 2-Fluoroethanol (known rapid defluorination).

-

Negative Control: 4-Fluorobenzoic acid (stable).

-

Visualization: Stability Testing Workflow

Caption: Figure 2. Step-wise decision tree for validating fluoroether stability.

Part 4: Data Summary & Mitigation Strategies

Comparative Stability Data

The following table summarizes the stability hierarchy of common fluorinated motifs used in similar contexts.

| Motif | Structure | Metabolic Stability (HLM) | Defluorination Risk |

| Aryl Fluoride | High | Very Low | |

| Trifluoromethyl | High | Low | |

| Difluoroethyl | Moderate | Low | |

| 2-Fluoroethyl Ether | Low to Moderate | High (via O-dealkylation) | |

| 3-Fluoropropyl | Moderate | Moderate |

Mitigation Strategies

If the 3-(2-Fluoroethoxy)propan-1-amine linker shows instability in your specific application, apply these medicinal chemistry tactics:

-

Deuteration: Replace the hydrogens on the ethylene bridge with deuterium (

). This exploits the Kinetic Isotope Effect (KIE) , strengthening the C-H bond against CYP-mediated hydroxylation and significantly slowing the O-dealkylation rate. -

Gem-Difluorination: Modify the terminal group to a difluoromethyl ether (

). The -

Rigidification: Incorporate the fluoroethoxy chain into a ring system (e.g., fluorinated piperidine) to restrict the conformation and reduce access to the CYP active site.

Part 5: References

-

DiMagno, S. G., & Sun, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(8), 1109–1111. [Link]

-

Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of neurotransmission. Chemical Society Reviews, 40(1), 149-162. [Link]

-

Wuest, F. (2007). Fluorine-18 Labeling of Small Molecules: The Use of 18F-Labeled Prosthetic Groups. Ernst Schering Research Foundation Workshop, (62), 183-213. [Link][3]

-

Pan, D., et al. (2022). Transition-Metal-Catalyzed Monofluoroalkylation: Strategies for the Synthesis of Alkyl Fluorides by C-C Bond Formation. Chemical Reviews, 122(15). [Link]

-

Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. (Context on ether stability in drug design).

Sources

Structural Divergence & Functional Utility: 3-(2-Fluoroethoxy)propan-1-amine vs. Standard PEG Amines

The following technical guide details the structural, physicochemical, and functional divergences between 3-(2-Fluoroethoxy)propan-1-amine (a discrete, fluorinated heterolinker) and Standard PEG Amines (polymeric ethylene glycol derivatives).

Executive Summary

In drug development and chemical biology, the selection of linker architecture is a deterministic factor in a molecule's pharmacokinetics (PK) and pharmacodynamics (PD). While standard Polyethylene Glycol (PEG) amines are the industry standard for enhancing solubility and reducing immunogenicity via "PEGylation," 3-(2-Fluoroethoxy)propan-1-amine (FEPA) represents a distinct class of fluorinated heterolinkers .[1][][3]

This guide delineates the critical differences between these two moieties. Unlike the repeating ethoxy units of PEG, FEPA utilizes a hybrid propyl-ethyl ether scaffold terminated by a fluorine atom.[1][][3] This architecture is not designed for bulk solubility enhancement but for precision medicinal chemistry —specifically for modulating lipophilicity (

Part 1: Structural & Physicochemical Analysis[2]

Molecular Architecture

The defining difference lies in the carbon chain topology and the terminal functionality.

| Feature | 3-(2-Fluoroethoxy)propan-1-amine (FEPA) | Standard PEG Amine (e.g., mPEG-NH |

| Core Repeating Unit | Hybrid: Ethyl ( | Uniform: Ethyl ( |

| Formula | ||

| Terminal Group | Fluorine (F): Bioisostere of H/OH; electron-withdrawing.[1][][3] | Methoxy/Hydroxyl: Hydrophilic cap.[1][][3] |

| Linker Geometry | Asymmetric: The | Symmetric/Repeating: High conformational entropy.[1][][3] |

| Molecular Weight | Discrete: ~121.15 Da (Monodisperse) | Polydisperse: Typically 1 kDa – 40 kDa (variable) |

The "Propyl Spacer" Advantage

Standard PEGs rely on ethyl spacers (

-

Chemical Stability: In some synthetic contexts,

spacers with heteroatoms at both ends (e.g., -

Receptor Kinetics: The additional methylene group alters the distance and bond angle of the fluorine relative to the conjugation site, often used to optimize ligand-binding affinity in small molecule drugs.[1][][3]

The Fluorine Effect

The terminal fluorine in FEPA is not passive. It induces the Gauche Effect , where the

Part 2: Functional Applications & Causality[1][2][3]

F-PET Radiochemistry vs. Biologic Shielding

The primary utility of FEPA diverges sharply from PEG amines based on the intended therapeutic or diagnostic outcome.[3]

Scenario A: Positron Emission Tomography (PET)

FEPA is frequently used as the "cold standard" (non-radioactive reference) for developing

-

Mechanism: The

F-fluoroethoxy moiety is a common pharmacophore in oncology tracers (e.g., -

Why not PEG? A standard PEG amine lacks the fluorine atom required to validate the radiotracer's identity.[1][][3]

Scenario B: PK Modulation (Small Molecules)

-

Metabolic Blocking: The terminal fluorine protects the ethyl chain from oxidative metabolism (e.g., by Cytochrome P450).[1][3] A standard PEG's terminal methoxy group is more susceptible to O-dealkylation.[1][][3]

-

Lipophilicity Tuning: FEPA increases lipophilicity (higher

) compared to a hydrophilic PEG chain, facilitating blood-brain barrier (BBB) penetration for CNS drugs.[1][][3]

Visualization: Decision Logic

The following diagram illustrates the decision pathway for selecting between FEPA and Standard PEG Amines.

Figure 1: Decision logic for linker selection.[1][][3] Blue path indicates bulk property modulation (PEG); Red path indicates precision pharmacophore engineering (FEPA).[1][3]

Part 3: Experimental Protocols

Protocol: Conjugation via Amide Bond Formation

Both FEPA and PEG-Amines contain a primary amine, allowing conjugation to Carboxyl-containing biomolecules (e.g., peptides, drug scaffolds) via NHS-ester activation.[][3]

Reagents:

-

Target Molecule (

) -

Linker: FEPA (MW ~121) OR mPEG-NH

(MW variable)[1][][3] -

Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)[1][][3]

Step-by-Step Methodology:

-

Activation: Dissolve

(1.0 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq).[3] Stir at Room Temperature (RT) for 30–60 mins to form the semi-stable NHS-ester.[1][3] -

Conjugation:

-

For FEPA: Add FEPA (1.2 eq) directly to the reaction.[3] The low MW allows for rapid diffusion and kinetics.

-

For PEG-Amine: Add PEG-Amine (1.2 eq).[1][][3] Critical: Ensure the pH is adjusted to 8.0–8.5 (using DIPEA) to ensure the amine is deprotonated, as the local environment of the polymer coil can shift the effective pKa.[1]

-

-

Reaction: Stir for 2–12 hours.

-

Purification:

Protocol: F-Labeling (Contextual)

Note: FEPA is the "cold" standard.[1][][3] To synthesize the radioactive tracer, one does not start with FEPA. Instead, one starts with a precursor containing a leaving group (e.g., Tosylate) at the fluoro-position.[1][3]

Workflow for Radioactive Synthesis (vs. FEPA Reference):

-

Precursor:

. -

Radiofluorination: React with K[

F]F / Kryptofix 2.2.2 in MeCN at 90°C. -

Validation: Co-inject the resulting

F-tracer with "cold" FEPA-conjugate on HPLC. The UV signal of the FEPA conjugate must align perfectly with the radioactive signal of the tracer to confirm identity.

Part 4: Biopharmaceutical Implications[2][3]

Metabolic Stability[2][3]

-

PEG Amines: The ethylene glycol backbone is generally stable, but the terminal methoxy group can undergo demethylation.[1][] Long PEG chains can also suffer from chain scission under high oxidative stress.

-

FEPA: The

bond is one of the strongest in organic chemistry (~110 kcal/mol).[1][][3] Placing a fluorine at the terminal position effectively "caps" the molecule against metabolic degradation at that site, a strategy known as metabolic blocking .[1]

Immunogenicity[2][3]

-

PEG Amines: While historically considered non-immunogenic, recent data suggests the prevalence of Anti-PEG antibodies (ABC phenomenon) which can accelerate the clearance of PEGylated drugs.[1][][3]

-

FEPA: Being a small, discrete organic molecule, FEPA does not elicit the anti-polymer immune response associated with repeating PEG epitopes.[1] However, it acts as a hapten; its immunogenicity depends entirely on the carrier protein it is conjugated to.

References

-

Garel, L., et al. (2023).[1] Fluorinated Linkers in Medicinal Chemistry: Structural Implications. Journal of Medicinal Chemistry.[1][3]

-

BroadPharm. (2023).[1][][3] PEGylation Reagents and Linker Technologies: Technical Handbook.[1][3] BroadPharm Catalog.[1][3]

-

Pimlott, S. L., & Sutherland, A. (2011).[1] Molecular engineering of radiotracers for PET imaging of CNS receptors.[1] Chemical Society Reviews, 40(1), 149-162.[1][3]

-

Veronese, F. M., & Pasut, G. (2005).[1] PEGylation, successful approach to drug delivery.[1] Drug Discovery Today, 10(21), 1451-1458.[1][3]

-

PubChem. (2023).[1][][3] Compound Summary: 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0).[1][][3][4][5][6] National Library of Medicine.[1][3]

Sources

- 1. 1-Propanamine, 3-(2-methoxyethoxy)- | C6H15NO2 | CID 108574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)prop-1-yne | C9H17NO3 | CID 57871953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS 593-00-0: 3-(2-fluoroethoxy)propan-1-amine [cymitquimica.com]

Advanced Synthesis of Fluorinated Ether Amines: A Technical Guide

Topic: Literature Review of Fluorinated Ether Amine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorinated ether motifs into amine scaffolds is a high-value strategy in modern medicinal chemistry.[1][2] These moieties—specifically trifluoroethoxy (

This guide moves beyond simple recipe listing to analyze the causality of synthetic choices, providing self-validating protocols for constructing these sensitive architectures.

Part 1: Strategic Disconnection & Retrosynthesis

The synthesis of fluorinated ether amines must be categorized by the position of the fluorine relative to the ether oxygen and the amine nitrogen. We define three primary Classes of targets:

-

Class A: Fluoroalkyl Ethers (

)-

Strategy: Nucleophilic substitution using fluorinated alcohol building blocks.

-

Challenge: Low nucleophilicity of fluorinated alcohols.

-

-

Class B: Difluoromethyl Ethers (

)-

Strategy: Difluorocarbene insertion into alcohols.

-

Challenge: Competing N-formylation or N-difluoromethylation; requires orthogonal protection.

-

-

Class C: Trifluoromethyl Ethers (

)-

Strategy: Oxidative desulfurization-fluorination or radical trifluoromethoxylation.

-

Challenge: High instability of intermediates; aliphatic

is synthetically demanding.

-

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on fluorine topology.

Part 2: Synthesis of Difluoromethyl Ether Amines (Class B)

The

Mechanistic Insight & Causality

Difluorocarbene is an electrophilic species. In a substrate containing both a hydroxyl group (

-

Without Protection: The carbene attacks the nitrogen, leading to difluoromethylamines (

) or formamides upon hydrolysis. -

With Protection: Masking the nitrogen (e.g., N-Boc, N-Cbz) forces the electrophilic carbene to react with the "harder" oxygen nucleophile, forming the desired ether linkage.

Protocol 1: Difluoromethylation using TMSCF Br (The "Hu" Reagent)

This method avoids ozone-depleting Freon-22 and harsh conditions associated with haloform reactions.

Reagents:

-

Substrate: N-Boc-amino alcohol (1.0 equiv)

-

Reagent:

(Trimethylsilyl difluorobromomethane) (2.0 equiv) -

Activator:

or aqueous -

Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-amino alcohol in DCM (0.2 M). Add tetrabutylammonium bromide (TBAB, 5 mol%) as a phase transfer catalyst if using aqueous base.

-

Carbene Generation: Cool the mixture to 0°C. Add aqueous NaOH (20% w/v, 5.0 equiv).

-

Addition: Dropwise add

(2.0 equiv) over 30 minutes. The rapid evolution of gas indicates carbene formation; controlled addition is crucial to prevent carbene dimerization (forming tetrafluoroethylene). -

Reaction: Stir vigorously at room temperature for 4-12 hours. Monitor by

F NMR (expect doublet around -83 ppm, -

Workup: Separate layers. Extract aqueous layer with DCM. Dry organic phase over

. -

Deprotection: Treat the crude intermediate with

in dioxane to liberate the amine salt.

Self-Validating Check:

-

H NMR: Look for the characteristic triplet of the

-

Chemoselectivity Check: Absence of signals around

8.0 ppm (formamide impurity).

Part 3: Synthesis of Trifluoromethyl Ether Amines (Class C)

The aliphatic

Protocol 2: Oxidative Desulfurization-Fluorination

This route converts an alcohol to a xanthate, then to the trifluoromethyl ether.

Reagents:

-

,

-

(1,3-Dibromo-5,5-dimethylhydantoin) or

- -Pyridine (70% HF)

Workflow:

-

Xanthate Synthesis: Treat the N-protected amino alcohol with

in THF, followed by -

Fluorination:

-

Dissolve the xanthate in DCM at -78°C.

-

Add

-Pyridine (Caution: Corrosive/Toxic) followed by the oxidant ( -

The reaction proceeds via a sulfonium intermediate which undergoes nucleophilic attack by fluoride, cleaving the C-S bond and installing fluorines.

-

-

Quench: Pour carefully into ice/NaHCO3.

Visualizing the Pathway:

Figure 2: Oxidative desulfurization-fluorination pathway for aliphatic OCF3 synthesis.

Part 4: Synthesis of Fluoroalkyl Ether Amines (Class A)

When the fluorine is not on the alpha-carbon (e.g., 2,2,2-trifluoroethoxy), the ether bond is stable and can be formed via standard nucleophilic substitution.

Protocol 3: Mitsunobu Etherification

Direct alkylation of amines with trifluoroethyl tosylates is sluggish due to the electron-withdrawing effect of fluorine. The inverted strategy—using a fluorinated alcohol and an amino-alcohol precursor—is superior.

Reagents:

-

Fluorinated Alcohol (e.g.,

) -

N-Protected Amino Alcohol (e.g., N-Boc-ethanolamine)

- (Diisopropyl azodicarboxylate)

- (Triphenylphosphine)

Key Insight: Since fluorinated alcohols are poor nucleophiles but relatively acidic (

Part 5: Data Summary & Comparative Analysis

| Feature | Difluoromethyl Ether ( | Trifluoromethyl Ether ( | Trifluoroethyl Ether ( |

| Primary Synthesis | Carbene Insertion ( | Oxidative Desulfurization | Mitsunobu / Alkylation |

| Key Reagent | |||

| N-Protection? | Mandatory (High Selectivity req.) | Mandatory (Oxidation risk) | Recommended |

| Stability | Acid labile (slow hydrolysis) | High metabolic stability | Very High |

| Lipophilicity ( | +0.6 to +0.8 | +1.0 to +1.2 | +0.4 to +0.6 |

| H-Bonding | Donor (weak) & Acceptor | Acceptor only | Acceptor only |

References

-

Mechanochemical Difluoromethylations of Alcohols. Source: CCS Chemistry. Note: Describes solvent-free protocols for difluoromethylation, applicable to amino-alcohol precursors.

-

Difluoromethylation of alcohols with TMSCF2Br in water. Source: Tetrahedron / CAS. Note: Establishes the aqueous biphasic protocol for difluorocarbene insertion.

-

Synthesis of functionalized α-trifluoroethyl amine scaffolds. Source: RSC Advances. Note: Covers the synthesis of amines with fluoroalkyl groups, relevant for Class A targets.[3]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy. Source: Angewandte Chemie / NIH. Note: Provides context on N-CF3 synthesis, contrasting with O-CF3 challenges.

-

Recent advances in the synthetic application of difluorocarbene. Source: Synthesis (Thieme). Note: Comprehensive review of difluorocarbene reagents and mechanisms.

Sources

Methodological & Application

Protocols for bioconjugation using 3-(2-Fluoroethoxy)propan-1-amine

Application Note: Advanced Bioconjugation Protocols Using 3-(2-Fluoroethoxy)propan-1-amine

Executive Summary

The functionalization of biomolecules and pharmacological payloads with fluorinated moieties is a cornerstone strategy in modern drug discovery and molecular imaging. 3-(2-Fluoroethoxy)propan-1-amine (CAS 593-00-0) serves as a highly versatile, short-chain fluorinated PEG-like linker [1]. By combining the nucleophilicity of a primary amine with the lipophilicity-modulating properties of a fluorine atom, this reagent is heavily utilized in the synthesis of cold standards for

This application note provides field-proven, mechanistically grounded protocols for conjugating 3-(2-Fluoroethoxy)propan-1-amine to carboxylic acid-bearing biomolecules and pre-activated esters.

Physicochemical Profile & Rationale for Use

Unlike standard alkyl amines, 3-(2-Fluoroethoxy)propan-1-amine incorporates an ether oxygen that acts as a minimal polyethylene glycol (PEG

Table 1: Physicochemical Properties of 3-(2-Fluoroethoxy)propan-1-amine

| Property | Value |

| IUPAC Name | 3-(2-Fluoroethoxy)propan-1-amine |

| CAS Registry Number | 593-00-0 |

| Molecular Formula | C |

| Molecular Weight | 121.15 g/mol |

| SMILES | C(CN)COCCF |

| Target Functional Group | Primary Amine (-NH |

| Recommended Solvents | DMSO, DMF, Aqueous Buffers (pH 7.2–8.0) |

Mechanistic Principles of Amine Bioconjugation

To achieve high-yield bioconjugation, one must understand the thermodynamic and kinetic competition occurring in the reaction vessel. The primary amine of 3-(2-Fluoroethoxy)propan-1-amine has a pK

The Causality of pH and Buffer Selection:

-

Optimal pH Window (7.2–7.5): This range provides a sufficient fraction of unprotonated amines to drive the aminolysis reaction forward rapidly, while keeping the hydrolysis half-life of the NHS ester manageable (typically 1–2 hours).

-

Buffer Exclusion: Buffers containing primary amines (e.g., Tris, Glycine) or strong nucleophiles must be strictly avoided, as they will outcompete the fluorinated amine for the NHS ester [4]. Phosphate-Buffered Saline (PBS) or HEPES are the gold standards for this step.

Fig 1: Reaction mechanism of NHS-ester aminolysis by 3-(2-Fluoroethoxy)propan-1-amine.

Experimental Workflows

When conjugating to a native carboxylic acid (e.g., the C-terminus of a peptide or a carboxylated polymer), a two-step EDC/NHS activation strategy is required. EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes, Sulfo-NHS is added simultaneously to convert it into a semi-stable, amine-reactive Sulfo-NHS ester.

Fig 2: Two-step EDC/NHS bioconjugation workflow for 3-(2-Fluoroethoxy)propan-1-amine.

Detailed Methodologies

Table 2: Optimal Stoichiometry and Reaction Parameters

| Parameter | Direct NHS-Ester Conjugation | Two-Step EDC/NHS Coupling |

| Biomolecule Concentration | 1 – 10 mg/mL | 1 – 5 mg/mL |

| Molar Excess of Amine | 10x to 50x | 20x to 100x |

| Activation Buffer | N/A | 50 mM MES (pH 6.0) |

| Conjugation Buffer | PBS or HEPES (pH 7.2 – 7.5) | PBS or HEPES (pH 7.2 – 7.5) |

| Co-solvent Tolerance | Up to 10% DMSO/DMF | Up to 10% DMSO/DMF |

Protocol A: Two-Step EDC/NHS Coupling to Carboxylic Acids

This protocol is designed for conjugating the fluorinated amine to payloads possessing a free carboxyl group.

Phase 1: Activation

-

Preparation: Dissolve the carboxylic acid-containing biomolecule in 50 mM MES buffer (pH 6.0) to a final concentration of 1–5 mg/mL. Scientific Insight: MES is chosen because it buffers effectively at pH 6.0—the optimal pH for EDC activity—without containing competing carboxylates or amines.

-

Activation: Add EDC·HCl to achieve a 10-fold molar excess over the target carboxyl groups. Immediately add Sulfo-NHS to achieve a 25-fold molar excess.

-

Incubation: Incubate the reaction at room temperature for 15–30 minutes to generate the Sulfo-NHS ester intermediate.

Phase 2: Conjugation 4. Reagent Preparation: Dissolve 3-(2-Fluoroethoxy)propan-1-amine in anhydrous DMSO to create a 100 mM stock solution. Note: The reagent is moisture-sensitive over long periods; prepare stock solutions immediately before use. 5. pH Adjustment: Raise the pH of the activation reaction to 7.2–7.5. This can be achieved by adding 1 M Sodium Bicarbonate or by diluting the mixture 1:5 into 100 mM PBS (pH 7.5). 6. Nucleophilic Addition: Add the 3-(2-Fluoroethoxy)propan-1-amine stock solution to the activated biomolecule, targeting a 20- to 50-fold molar excess. Ensure the final DMSO concentration does not exceed 10% v/v to prevent biomolecule precipitation. 7. Incubation: Mix gently and incubate for 2 hours at room temperature, or overnight at 4°C. 8. Quenching: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amine in Tris will consume any unreacted NHS esters, preventing off-target cross-linking. 9. Purification: Isolate the fluorinated conjugate using Size Exclusion Chromatography (SEC, e.g., Sephadex G-25) or Reverse-Phase HPLC, depending on the molecular weight of the payload.

Protocol B: Direct Conjugation to Pre-Activated NHS-Esters

Use this streamlined protocol if your payload or polymer is commercially pre-functionalized with an NHS or PFP (pentafluorophenyl) ester.

-

Dissolve the NHS-activated biomolecule in amine-free PBS (pH 7.2–7.5) at 1–10 mg/mL.

-

Immediately add a 10-fold molar excess of 3-(2-Fluoroethoxy)propan-1-amine (prepared in DMSO).

-

Incubate for 1–2 hours at room temperature.

-

Purify the resulting conjugate via dialysis (using an appropriate MWCO cassette) or a spin desalting column to remove the liberated N-hydroxysuccinimide leaving group and excess fluorinated amine [3].

Analytical Validation

To ensure the integrity of the bioconjugation, the system must be analytically validated:

-

LC-MS / MALDI-TOF: The most definitive method for confirming successful conjugation. Look for a mass shift corresponding to the addition of the fluorinated linker (

Da net addition after the loss of water/leaving group). -

Amine Depletion Assays: If modifying a protein with multiple carboxyls, you cannot easily track amine depletion. However, if you are conjugating the fluorinated amine to a bifunctional linker, you can use the TNBS or Ellman's assay indirectly to monitor the consumption of reactive groups.

-

-NMR: For small molecule conjugates or highly modified polymers,

References

Application Notes and Protocols for the Efficient Coupling of 3-(2-Fluoroethoxy)propan-1-amine with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the reaction conditions for the covalent coupling of 3-(2-Fluoroethoxy)propan-1-amine with N-Hydroxysuccinimide (NHS) esters. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting guidance to ensure successful and reproducible conjugation outcomes.

Foundational Principles: The Amine-NHS Ester Reaction

The coupling of a primary amine with an NHS ester is a cornerstone of bioconjugation chemistry, prized for its efficiency and the stability of the resulting amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, yielding a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1]

A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to an unreactive carboxylic acid and reduces the overall efficiency of the desired conjugation.[2] The rates of both the desired aminolysis and the undesirable hydrolysis are highly dependent on the reaction pH.[1]

Characterizing the Nucleophile: 3-(2-Fluoroethoxy)propan-1-amine

This estimated pKa is crucial for optimizing the reaction pH. For the amine to be an effective nucleophile, it must be in its deprotonated form (-NH2). The Henderson-Hasselbalch equation indicates that at a pH equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. To ensure a sufficient concentration of the nucleophilic deprotonated amine, the reaction pH should be slightly below the pKa to balance reactivity with the increased rate of NHS ester hydrolysis at higher pH values.

Optimizing Reaction Conditions: A Balancing Act

The successful coupling of 3-(2-Fluoroethoxy)propan-1-amine with an NHS ester hinges on the careful control of several key parameters to maximize the aminolysis reaction while minimizing hydrolysis of the NHS ester.

The Critical Role of pH

As established, the reaction is strongly pH-dependent.[9][11][12]

-

At low pH (below ~8.0): The primary amine of 3-(2-Fluoroethoxy)propan-1-amine will be predominantly in its protonated, non-nucleophilic form (-NH3+), significantly slowing down or preventing the reaction.[11]

-

At high pH (above ~9.5): While the concentration of the deprotonated amine is high, the rate of NHS ester hydrolysis becomes a significant competing reaction, reducing the yield of the desired conjugate.[13][14]

The optimal pH for this reaction is a compromise between these two factors. Based on the estimated pKa of 9.5-9.7 for 3-(2-Fluoroethoxy)propan-1-amine, a recommended starting pH range is 8.0 to 8.5 . This range ensures a sufficient concentration of the reactive deprotonated amine while keeping the rate of NHS ester hydrolysis manageable.

Buffer Selection

The choice of buffer is critical to maintain a stable pH throughout the reaction.[6][13]

-

Recommended Buffers: Amine-free buffers are essential to avoid competition with the target amine. Suitable buffers include:

-

Phosphate-buffered saline (PBS)

-

Sodium bicarbonate buffer

-

Sodium borate buffer

-

HEPES buffer

-

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will react with the NHS ester.[6][15] These buffers can, however, be used to quench the reaction.[13]

Solvent Considerations

If the NHS ester is not readily soluble in the aqueous reaction buffer, a water-miscible organic co-solvent can be used.[11]

-

Recommended Solvents: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.[15]

-

Solvent Quality: It is crucial to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[11][15]

-

Final Concentration: The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins or other sensitive biomolecules.

Molar Ratio of Reactants

To drive the reaction to completion and account for any hydrolysis of the NHS ester, a molar excess of the NHS ester over 3-(2-Fluoroethoxy)propan-1-amine is typically used. A starting point is a 5- to 20-fold molar excess of the NHS ester . The optimal ratio may need to be determined empirically.

Reaction Time and Temperature

The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[13] Lower temperatures can help to minimize the rate of NHS ester hydrolysis.

Visualizing the Process

Reaction Mechanism

Caption: Mechanism of NHS ester-amine coupling and the competing hydrolysis reaction.

Experimental Workflow

Caption: General experimental workflow for the coupling reaction.

Detailed Experimental Protocols

Protocol for Small Molecule Conjugation

This protocol provides a general guideline for coupling 3-(2-Fluoroethoxy)propan-1-amine to a small molecule functionalized with an NHS ester.

Materials:

-

3-(2-Fluoroethoxy)propan-1-amine

-

NHS ester of the molecule of interest

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Anhydrous DMSO or DMF

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Prepare the Amine Solution: Dissolve 3-(2-Fluoroethoxy)propan-1-amine in the reaction buffer to a final concentration of 10-50 mM.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution that is 10-20 times more concentrated than the final desired reaction concentration.

-

Initiate the Reaction: Add the NHS ester stock solution to the amine solution with gentle vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the NHS ester or the target molecule is light-sensitive.

-

Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

-

Purify: Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatographic method.

-

Characterize: Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry and NMR.

Protocol for Protein Labeling

This protocol is for labeling a protein with an NHS ester-functionalized molecule, where the protein contains the primary amine (e.g., lysine residues).

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

NHS ester of the label (e.g., a fluorescent dye)

-

Reaction Buffer: 0.1 M Phosphate Buffer, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

-

Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

-

Calculate Molar Excess: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold) over the protein.

-

Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if using a light-sensitive label.

-

Purify: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

Characterize: Determine the degree of labeling (DOL) by spectrophotometry, if applicable, and assess the functionality of the labeled protein.

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| pH | 8.0 - 8.5 | Balances amine nucleophilicity with NHS ester stability.[11][13] |

| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 0.1 M Borate | Amine-free to prevent competition.[6][13] |

| NHS Ester Molar Excess | 5- to 20-fold | Drives the reaction to completion and compensates for hydrolysis. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures minimize NHS ester hydrolysis. |

| Reaction Time | 1-4 hours at RT; 2-12 hours at 4°C | Sufficient time for the reaction to proceed to completion.[13] |

| Organic Co-solvent | <10% (v/v) Anhydrous DMSO or DMF | To solubilize the NHS ester without denaturing biomolecules.[11] |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Conjugation Yield | pH is too low or too high. | Verify the pH of the reaction buffer is within the optimal range (8.0-8.5). |

| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C. | |

| Presence of amine-containing buffers. | Use an amine-free buffer such as PBS, bicarbonate, or borate.[6][15] | |

| Insufficient molar excess of NHS ester. | Increase the molar excess of the NHS ester. | |

| Precipitation During Reaction | Poor solubility of the conjugate. | Adjust the buffer composition or consider a more dilute reaction. |

| High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%. |

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-